![molecular formula C12H11N3O4 B11650454 N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycine](/img/structure/B11650454.png)
N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycine
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Overview
Description
2-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDO]ACETIC ACID is a compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, analgesic, and antifungal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDO]ACETIC ACID typically involves the cyclocondensation of anthranilamide with an aldehyde, followed by further functionalization . One common method involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation, leading to the formation of 3-amino-3,4-dihydroquinazolin-4-one, which is then acylated with succinic anhydride .
Industrial Production Methods
the use of eco-friendly, one-pot synthesis methods in aqueous media has been explored for similar compounds, which could be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDO]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDO]ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound has been studied for its antifungal and anti-inflammatory properties.
Industry: The compound can be used in the development of eco-friendly synthesis methods for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDO]ACETIC ACID involves its interaction with various molecular targets and pathways. The quinazolinone core can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . Additionally, the compound can interact with fungal cell membranes, leading to antifungal activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetic acid
- N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide
- Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methoxy]acetic acid
Uniqueness
2-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDO]ACETIC ACID is unique due to its specific functional groups, which allow for a wide range of chemical modifications and biological activities.
Properties
Molecular Formula |
C12H11N3O4 |
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Molecular Weight |
261.23 g/mol |
IUPAC Name |
2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C12H11N3O4/c16-10(13-5-11(17)18)6-15-7-14-9-4-2-1-3-8(9)12(15)19/h1-4,7H,5-6H2,(H,13,16)(H,17,18) |
InChI Key |
OCBWGFQPVABULW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC(=O)O |
Origin of Product |
United States |
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